molecular formula C15H25Cl2N5 B2455082 3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride CAS No. 2094623-89-7

3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride

Cat. No.: B2455082
CAS No.: 2094623-89-7
M. Wt: 346.3
InChI Key: MNKRDNMUMWKGFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride is a useful research compound. Its molecular formula is C15H25Cl2N5 and its molecular weight is 346.3. The purity is usually 95%.
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Properties

IUPAC Name

3-[1-[(1-methylimidazol-2-yl)methyl]-4,5,6,7-tetrahydrobenzimidazol-2-yl]propan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5.2ClH/c1-19-10-9-17-15(19)11-20-13-6-3-2-5-12(13)18-14(20)7-4-8-16;;/h9-10H,2-8,11,16H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNKRDNMUMWKGFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CN2C3=C(CCCC3)N=C2CCCN.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-{1-[(1-methyl-1H-imidazol-2-yl)methyl]-4,5,6,7-tetrahydro-1H-1,3-benzodiazol-2-yl}propan-1-amine dihydrochloride , often referred to for its complex structure and potential biological implications, is a derivative of imidazole. This compound has garnered attention in pharmacological research due to its diverse biological activities, particularly in the context of cancer therapeutics and neuropharmacology.

Chemical Structure and Properties

The chemical formula of the compound is C23H24N4O3C_{23}H_{24}N_{4}O_{3}, with a molecular weight of approximately 404.46 g/mol. It features a unique arrangement that includes an imidazole ring and a benzodiazole moiety, which are known to contribute to its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of various enzymes involved in cancer progression. For instance, studies indicate that imidazole derivatives can inhibit poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair mechanisms that is often overactive in cancer cells .

Anticancer Properties

Research has demonstrated that compounds containing imidazole and benzodiazole structures exhibit significant anticancer properties. In vitro studies have reported:

  • Cytotoxicity : The compound has been evaluated against various cancer cell lines, showing IC50 values indicative of potent cytotoxic effects. For example, derivatives similar to this compound have exhibited IC50 values ranging from 2.6 nM to over 70 nM against different cancer types .

Neuropharmacological Effects

The imidazole ring present in the structure is known for its neuroactive properties:

  • Neurotransmitter Modulation : Compounds with similar structures have been noted for their ability to modulate neurotransmitter systems, which may contribute to potential therapeutic effects in neurodegenerative diseases .

Table 1: Summary of Biological Activities

Study ReferenceCompound TestedCell Line/TargetIC50 (nM)Mechanism
Imidazole DerivativeFGFR1<4.1Enzyme Inhibition
Benzodiazole AnalogueVarious Cancer Lines25.3 - 77.4Cytotoxicity
PARP InhibitorBRCA-deficient Cells2.6DNA Repair Inhibition

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